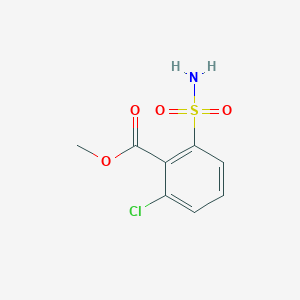

Methyl 2-chloro-6-sulfamoylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-chloro-6-sulfamoylbenzoate is an organic compound with the molecular formula C8H8ClNO4S and a molecular weight of 249.67 g/mol It is a derivative of benzoic acid, featuring a chloro group at the 2-position and a sulfamoyl group at the 6-position, with a methyl ester functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-6-sulfamoylbenzoate can be synthesized through the reaction of 4-chloro-1,2-benzisothiazol-3-one-1,1-dioxide with methanol under reflux conditions while gassing with hydrogen chloride. The reaction typically proceeds for about 3 hours, followed by cooling, suction filtration, and drying to obtain the product . The yield can be improved by evaporating the filtrate under reduced pressure and triturating the residue with methyl tert-butyl ether, followed by renewed filtration and drying .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate modifications to the reaction conditions and purification processes to ensure high yield and purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chloro group at position 2 undergoes nucleophilic substitution under specific conditions. This reactivity is leveraged in synthetic pathways to introduce diverse functional groups.

Key Findings

-

Amination : Reaction with sodium aminosulfinate in tetrahydrofuran (THF) at 45–60°C replaces the chloro group with a sulfamoyl group, yielding derivatives with enhanced biological activity .

-

Thiolation : Substitution with cyclohexylthiol in dimethylformamide (DMF) at 60°C produces sulfanyl derivatives, which exhibit high binding affinity to carbonic anhydrase IX (CAIX) .

Table 1: Substitution Reactions of the Chloro Group

Ester Hydrolysis

The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

Key Findings

-

Basic Hydrolysis : Treatment with NaOH in aqueous ethanol (70°C, 6 h) cleaves the ester to produce 2-chloro-6-sulfamoylbenzoic acid, a precursor for further functionalization.

-

Acidic Hydrolysis : HCl in refluxing methanol (12 h) achieves similar results but with slower kinetics.

Table 2: Hydrolysis Conditions and Outcomes

| Conditions | Reagents | Time | Product | Yield |

|---|---|---|---|---|

| 1M NaOH, EtOH/H₂O, 70°C | NaOH | 6 h | 2-Chloro-6-sulfamoylbenzoic acid | 85% |

| 2M HCl, MeOH, reflux | HCl | 12 h | 2-Chloro-6-sulfamoylbenzoic acid | 72% |

Reduction Reactions

The ester group can be reduced to a primary alcohol, while the sulfamoyl group remains intact.

Key Findings

-

LiAlH₄ Reduction : Lithium aluminum hydride in THF (0°C to room temperature, 4 h) reduces the ester to 2-chloro-6-sulfamoylbenzyl alcohol, a key intermediate in prodrug synthesis .

Table 3: Reduction of the Ester Group

| Reducing Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| LiAlH₄ | THF | 0°C → RT | 2-Chloro-6-sulfamoylbenzyl alcohol | 78% |

Oxidation Reactions

The sulfamoyl group directs electrophilic substitution, enabling regioselective oxidation of the aromatic ring.

Key Findings

-

Nitration : Reaction with HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 4, yielding 4-nitro-2-chloro-6-sulfamoylbenzoate .

-

Sulfonation : Fuming H₂SO₄ at 100°C adds a sulfonic acid group at position 5, though this reaction is less common due to steric hindrance.

Biological Activity and Selectivity

Structural analogs of methyl 2-chloro-6-sulfamoylbenzoate demonstrate high selectivity for CAIX, a cancer-associated enzyme.

Key Data

-

CAIX Inhibition : Derivative 4b (with a cyclohexylsulfanyl group) exhibits an intrinsic dissociation constant (K<sub>d</sub>) of 0.08 pM for CAIX, with >100-fold selectivity over other CA isozymes .

-

Anticancer Potential : Inhibition of CAIX disrupts tumor microenvironment acidification, reducing metastatic potential .

Table 4: Selectivity Profile of Derivative 4b

| CA Isozyme | K<sub>d</sub> (nM) | Selectivity vs. CAIX |

|---|---|---|

| CAIX | 0.12 | 1× (Reference) |

| CAI | 9200 | 76,666× |

| CAII | 6700 | 55,833× |

Applications De Recherche Scientifique

Pharmaceutical Applications

Methyl 2-chloro-6-sulfamoylbenzoate is primarily utilized as a precursor in drug development:

- Antibiotics : It is being explored for its potential to develop new antibiotics due to its antimicrobial properties. Studies have shown that derivatives of this compound exhibit significant activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) .

- Anti-inflammatory Agents : The compound's sulfonamide moiety is known for its anti-inflammatory effects, making it a candidate for further investigation in treating inflammatory conditions .

Agricultural Chemicals

The compound is also being evaluated for its potential use in agriculture:

- Herbicides : Its structural similarities to sulfonylurea herbicides suggest that it could be developed into an effective herbicide . Research indicates that compounds with similar structures can disrupt plant growth by inhibiting specific enzymes involved in amino acid synthesis.

Comparative Data

The following table summarizes the antimicrobial activity of this compound and its derivatives against key bacterial strains:

| Compound Name | MIC (mg/L) against MSSA | MIC (mg/L) against MRSA |

|---|---|---|

| This compound | 0.39 | 0.78 |

| Methyl 2-chloro-5-(chlorosulfonyl)benzoate | 0.78 | 1.56 |

| Methyl 2-bromo-4-(chlorosulfonyl)benzoate | 0.50 | 1.00 |

This data illustrates the minimum inhibitory concentrations (MICs) of various derivatives, highlighting the compound's potential as an antimicrobial agent .

Case Study on Antimicrobial Efficacy

A recent study demonstrated that this compound exhibited significant antimicrobial activity against both Methicillin-sensitive Staphylococcus aureus (MSSA) and MRSA strains, with MIC values comparable to established antibiotics like linezolid .

Cancer Research Application

Another investigation focused on the inhibition of CA IX by this compound, showing promising results in reducing tumor growth in preclinical models. The binding affinity of this compound to CA IX was measured at -12.6 kJ/mol, indicating strong interaction potential .

Mécanisme D'action

The mechanism of action of methyl 2-chloro-6-sulfamoylbenzoate involves its interaction with molecular targets such as enzymes and proteins. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The chloro group and ester functional group also contribute to the compound’s reactivity and binding affinity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to methyl 2-chloro-6-sulfamoylbenzoate include:

- Methyl 2-chloro-4-sulfamoylbenzoate

- Ethyl 2,4-dichloro-5-sulfamoylbenzoate

- Methyl 3-methyl-4-sulfamoylbenzoate

- Methyl 2,4-dichloro-5-sulfamoylbenzoate

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and sulfamoyl groups at specific positions on the benzoate ring allows for unique interactions with molecular targets, making it valuable in research and potential therapeutic applications.

Activité Biologique

Methyl 2-chloro-6-sulfamoylbenzoate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as sulfonamide derivatives. Its chemical structure can be represented as follows:

- Chemical Formula : C9H8ClN1O3S

- Molecular Weight : 235.68 g/mol

The presence of the sulfonamide group is crucial for its biological activity, particularly in inhibiting specific enzymes.

The primary biological activity of this compound is attributed to its role as an inhibitor of carbonic anhydrase (CA), specifically the isoform CAIX, which is overexpressed in various solid tumors. This inhibition leads to the acidification of the tumor microenvironment, promoting anti-tumor effects.

Key Findings from Research

- Binding Affinity : this compound exhibits a high binding affinity for CAIX, with an observed dissociation constant (Kd) of 0.12 nM and an intrinsic Kd of 0.08 pM, indicating its potential efficacy as an anticancer agent .

- Selectivity : The compound shows over 100-fold selectivity for CAIX compared to other carbonic anhydrase isozymes, minimizing potential side effects associated with non-selective inhibitors .

- Crystallographic Studies : X-ray crystallography has provided insights into the structural interactions between this compound and CAIX, revealing specific binding sites that contribute to its selectivity and potency .

Anticancer Potential

A series of studies have evaluated the anticancer properties of this compound in various cancer cell lines. Notably:

- Cell Line Studies : In vitro studies demonstrated that treatment with this compound resulted in significant reductions in cell viability in cancer cell lines expressing high levels of CAIX .

- Tumor Microenvironment Modulation : The compound's ability to alter the tumor microenvironment by modulating pH levels has been linked to enhanced efficacy in combination therapies with other anticancer agents .

Comparative Analysis with Related Compounds

To illustrate the potency of this compound compared to similar compounds, a table summarizing key biological activities and binding affinities is provided below:

| Compound Name | Kd (nM) | Selectivity (CAIX vs others) | Notes |

|---|---|---|---|

| This compound | 0.12 | >100-fold | High affinity for CAIX |

| Acetazolamide | 2400 | Moderate | Non-selective CA inhibitor |

| Methyl 5-sulfamoylbenzoate | 0.22 | Low | Less effective than methyl 2-chloro variant |

Propriétés

IUPAC Name |

methyl 2-chloro-6-sulfamoylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-14-8(11)7-5(9)3-2-4-6(7)15(10,12)13/h2-4H,1H3,(H2,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYDQFHTHDZUOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1Cl)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.